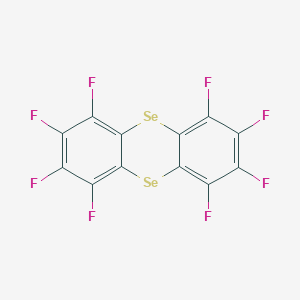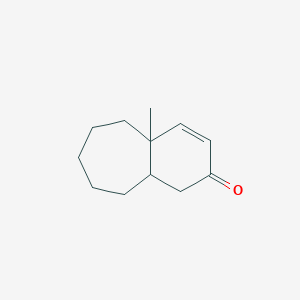
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine
説明
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a pyrimidine ring substituted with dimethyl groups and a fluorophenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a diketone, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide in the presence of a base can introduce dimethyl groups at the desired positions on the pyrimidine ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, using a fluorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving guanidine derivatives.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, guanidine derivatives can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-: Similar structure but lacks the fluorine atom.
Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-chlorophenyl)-: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions compared to its analogs.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLTKGSYIFEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166823 | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16018-65-8 | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)









